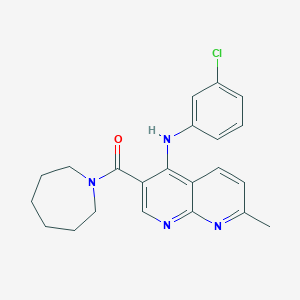

3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine, also known as ACN-1, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of naphthyridine derivatives and has shown potential for various applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Structure-Activity Relationships

The compound 3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine, owing to its complex structure, can be closely related to the synthesis and study of similar compounds for selective inhibition of protein tyrosine kinases. For instance, derivatives of 1,6-naphthyridin-2(1H)-ones have been synthesized and evaluated for their inhibitory activity against c-Src, FGF-1 receptor, and PDGF-β receptor enzymes. This suggests potential applications in designing inhibitors with selectivity towards specific tyrosine kinases, which are critical in cancer research and therapy (Thompson et al., 2000).

Chromatographic Enantioseparation

Research on chromatographic enantioseparation techniques using cellulose phenylcarbamate derivatives highlights the utility of complex molecules in separating enantiomers. This method's successful application to various compounds indicates the potential for 3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine and similar substances in analytical chemistry, particularly in resolving racemic mixtures into their component enantiomers (Yashima, Yamamoto, & Okamoto, 1996).

Ionic Liquids

The synthesis of azepanium ionic liquids from azepane demonstrates the application of nitrogen-containing heterocycles in creating novel ionic liquids. These substances offer significant potential for green chemistry, given their low volatility and ability to dissolve a wide range of materials. The versatility and environmentally friendly profile of such ionic liquids make them suitable for various applications, from solvents in chemical reactions to electrolytes in electrochemical devices (Belhocine et al., 2011).

Fluorescent Materials

The development of fluorescent materials through the synthesis of new derivatives of 4-amino-7-nitrobenzofurazan explores the potential for creating highly fluorescent compounds. Such materials are crucial in bioimaging, sensors, and electronic displays. The study of these derivatives can provide insights into the design and synthesis of compounds with enhanced fluorescence and photostability for technological and biomedical applications (Bem et al., 2007).

Propiedades

IUPAC Name |

azepan-1-yl-[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O/c1-15-9-10-18-20(26-17-8-6-7-16(23)13-17)19(14-24-21(18)25-15)22(28)27-11-4-2-3-5-12-27/h6-10,13-14H,2-5,11-12H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYDVCFAEJHUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Cl)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B3006380.png)

![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)

![methyl 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3006388.png)

![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)

![2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3006393.png)

![3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B3006394.png)

![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)